molecular formula C18H19N3O B12772026 Hexahydro-2,7-diphenylimidazo(1,5-a)pyrazin-3(2H)-one CAS No. 91532-90-0

Hexahydro-2,7-diphenylimidazo(1,5-a)pyrazin-3(2H)-one

Katalognummer: B12772026
CAS-Nummer: 91532-90-0
Molekulargewicht: 293.4 g/mol
InChI-Schlüssel: FFMAJYHPRXRCDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexahydro-2,7-diphenylimidazo(1,5-a)pyrazin-3(2H)-one is a complex organic compound that belongs to the class of imidazopyrazines

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Hexahydro-2,7-diphenylimidazo(1,5-a)pyrazin-3(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction might involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

Hexahydro-2,7-diphenylimidazo(1,5-a)pyrazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Various substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, including different solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of Hexahydro-2,7-diphenylimidazo(1,5-a)pyrazin-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Hexahydro-2,7-diphenylimidazo(1,5-a)pyrazin-3(2H)-one: can be compared with other imidazopyrazine derivatives, such as:

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties

Eigenschaften

CAS-Nummer

91532-90-0

Molekularformel

C18H19N3O

Molekulargewicht

293.4 g/mol

IUPAC-Name

2,7-diphenyl-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazin-3-one

InChI

InChI=1S/C18H19N3O/c22-18-20-12-11-19(15-7-3-1-4-8-15)13-17(20)14-21(18)16-9-5-2-6-10-16/h1-10,17H,11-14H2

InChI-Schlüssel

FFMAJYHPRXRCDQ-UHFFFAOYSA-N

Kanonische SMILES

C1CN2C(CN1C3=CC=CC=C3)CN(C2=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.